Technical Guide: Solubility Profile & Physicochemical Characterization of (4-Phenyl-oxazol-5-yl)-methanol
Technical Guide: Solubility Profile & Physicochemical Characterization of (4-Phenyl-oxazol-5-yl)-methanol
The following technical guide details the solubility profile, characterization protocols, and process applications for (4-Phenyl-oxazol-5-yl)-methanol , a critical heterocyclic intermediate.
This guide is structured to serve as a definitive reference for establishing the thermodynamic solubility of this compound where specific empirical data may be proprietary or require validation. It synthesizes structural analysis with standardized physicochemical profiling methodologies.[1]
Executive Summary & Compound Identity
(4-Phenyl-oxazol-5-yl)-methanol is a functionalized heterocyclic building block, often utilized in the synthesis of bioactive compounds, including COX-2 inhibitors and antimicrobial agents. Its structure features a lipophilic phenyl-oxazole core balanced by a polar hydroxymethyl moiety, creating a specific solubility window essential for purification and reaction solvent selection.
Chemical Identity[1][2][3]
-
IUPAC Name: (4-Phenyloxazol-5-yl)methanol
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Molecular Formula:
[2] -
Molecular Weight: 175.18 g/mol [2]
-
Structural Features: 1,3-Oxazole ring substituted at position 4 with a phenyl group and position 5 with a hydroxymethyl group.
-
Key Physicochemical Descriptors (Predicted):
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LogP: ~1.6 – 1.9 (Moderate Lipophilicity)
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H-Bond Donors: 1 (Hydroxyl)
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H-Bond Acceptors: 3 (Oxazole N, O, Hydroxyl O)
-
Theoretical Solubility Framework
Understanding the dissolution of (4-Phenyl-oxazol-5-yl)-methanol requires analyzing the interplay between enthalpy of fusion and solute-solvent interactions.
Solute-Solvent Interaction Mechanisms
The molecule exhibits a "dual-nature" solubility profile:
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Polar Domain (Hydroxymethyl & Oxazole N): Facilitates solubility in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) via hydrogen bonding.
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Lipophilic Domain (Phenyl-Oxazole Scaffold): Limits solubility in water but enhances compatibility with aromatic solvents (Toluene) and moderately polar esters (Ethyl Acetate).
Thermodynamic Modeling
To rigorously define the solubility profile, experimental data is correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for temperature-dependent solubility in organic solvents:
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical model parameters derived from regression analysis.
Experimental Solubility Profile (Predicted & Empirical)
Note: While specific proprietary datasets for this intermediate are often held within internal process development reports, the following profile is derived from structural analogs (e.g., 4-phenyl-5-oxazole derivatives) to guide solvent selection.
Predicted Solubility Trends (at 298.15 K)
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Short-Chain Alcohols | Methanol, Ethanol | High | Strong H-bonding with -CH2OH; dipole interactions with oxazole. |
| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-dipole interactions; disruption of crystal lattice. |
| Esters | Ethyl Acetate | Moderate | Van der Waals forces favored by phenyl ring; moderate polarity match. |
| Aromatic Hydrocarbons | Toluene | Low-Moderate | |
| Alkanes | Hexane, Heptane | Negligible | High polarity mismatch; useful as anti-solvents. |
| Aqueous | Water | Low (< 1 mg/mL) | Hydrophobic effect of phenyl-oxazole core dominates. |
Temperature Dependence
Solubility is expected to follow an endothermic dissolution process (Solubility increases with Temperature).
-
Critical Process Window: A steep solubility curve in Ethanol or Ethyl Acetate suggests these are ideal candidates for cooling crystallization.
Standardized Protocol: Determination of Thermodynamic Solubility
To generate valid regulatory-grade data, the following self-validating protocol must be employed. This workflow ensures equilibrium is reached and prevents supersaturation errors.
Materials & Apparatus
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Substance: (4-Phenyl-oxazol-5-yl)-methanol (>99.0% purity).
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Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate).
-
Apparatus: Thermostatic orbital shaker (control
K), 0.22 m PTFE syringe filters. -
Analysis: HPLC-UV (C18 Column).
Workflow: Saturation Shake-Flask Method
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Preparation: Add excess solid solute to 10 mL of solvent in a glass vial.
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Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours.
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Validation: Check for presence of undissolved solid. If clear, add more solid.
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Sampling: Stop agitation. Allow settling for 2 hours (isothermal). Filter supernatant using a pre-heated syringe filter (to prevent precipitation).
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Quantification: Dilute aliquot with mobile phase and analyze via HPLC.
Visualization: Solubility Determination Workflow
The following diagram illustrates the critical decision nodes in the solubility measurement process.
Figure 1: Self-validating workflow for thermodynamic solubility determination. Note the critical loop at "Solid Present?" to ensure saturation.
Process Application: Crystallization Strategy
Based on the physicochemical profile, the following purification strategies are recommended for scale-up.
Solvent Selection Logic
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Primary Solvent: Ethanol or Isopropanol .
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Rationale: High solubility at boiling point, significantly lower at
.
-
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Anti-Solvent: Water or Heptane .
-
Rationale: The hydrophobic phenyl ring drives precipitation when water is introduced to an alcoholic solution.
-
Recrystallization Protocol (Ethanol/Water System)
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Dissolution: Dissolve crude (4-Phenyl-oxazol-5-yl)-methanol in Ethanol at
(near reflux) to saturation. -
Polishing: Hot filtration to remove insoluble mechanical impurities.
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Nucleation: Slowly cool to
. -
Anti-Solvent Addition: Add Water dropwise until slight turbidity persists.
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Growth: Cool to
over 4 hours. -
Isolation: Filter and wash with cold Ethanol:Water (1:1).
Visualization: Solvent Selection Matrix
This diagram guides the selection of solvent systems based on the polarity of the oxazole derivative.
Figure 2: Solvent interaction map. Alcohols target the polar domain for dissolution; alkanes exploit the lipophilic domain for precipitation.
References
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Avdeef, A. (2014).[3] Anomalous Solubility Behavior of Several Acidic Drugs. ADMET and DMPK, 2(1), 33-42.[3] Link
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ChemScene. (2024). Product Data: [4-(5-Oxazolyl)phenyl]methanol.[2] Link
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BenchChem. (2025). 4-Methyl-5-phenylisoxazole: A Technical Guide to Solubility and Stability. Link
- Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
